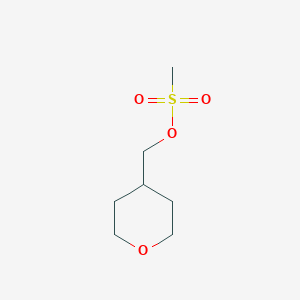

Oxan-4-ylmethyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-ylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569444 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132291-95-3 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxan-4-ylmethyl Methanesulfonate

This technical guide provides comprehensive information on the chemical and physical properties, safety, and a detailed experimental protocol for the synthesis of Oxan-4-ylmethyl methanesulfonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound, a key intermediate in various organic syntheses, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 132291-95-3 | [1] |

| Synonym(s) | 4-(Methanesulfonyloxymethyl)tetrahydropyran, (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate | [1] |

| Molecular Formula | C7H14O4S | Calculated |

| Molecular Weight | 194.25 g/mol | [1] |

| Physical State | Solid | [2] |

| Purity | ≥95% | [1] |

Safety Information

It is crucial to handle this compound with appropriate safety precautions due to its potential hazards.

| Hazard Statement | GHS Classification | Precautionary Statements |

| Harmful if swallowed | H302 | P270: Do not eat, drink or smoke when using this product. |

| Harmful in contact with skin | H312 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin irritation | H315 | P264: Wash all exposed external body areas thoroughly after handling. |

| Causes serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Harmful if inhaled | H332 | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. |

| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. |

Data sourced from Apollo Scientific.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from (Oxan-4-yl)methanol. The methodology is adapted from the synthesis of the similar compound, tetrahydro-2H-pyran-4-yl methanesulfonate.[3][4]

Materials:

-

(Oxan-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)methanol)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Oxan-4-yl)methanol in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the cooled solution, followed by the slow, dropwise addition of methanesulfonyl chloride.

-

After the complete addition of methanesulfonyl chloride, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Workflow and Diagrams

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Synthesis and Characterization of Oxan-4-ylmethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Oxan-4-ylmethyl methanesulfonate, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, a robust synthesis protocol for its precursor, and a reliable method for its preparation. Furthermore, it outlines the analytical techniques used for its characterization.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Synonym | (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate |

| CAS Number | 132291-95-3 |

| Molecular Formula | C₇H₁₄O₄S |

| Molecular Weight | 194.25 g/mol |

| Structure | O=S(=O)(OCC1CCOCC1)C |

Synthesis Protocols

The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, (Tetrahydro-2H-pyran-4-yl)methanol, followed by its mesylation to yield the final product.

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

A detailed experimental protocol for the synthesis of the starting material is provided below.

Experimental Protocol:

-

Reaction Setup: A stirred suspension of lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Addition of Ester: Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the cooled suspension.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour.

-

Quenching: The reaction is carefully quenched by the dropwise addition of ethyl acetate (20 mL), followed by the addition of a 10% aqueous solution of sodium hydroxide (NaOH).

-

Work-up: The resulting mixture is stirred for an additional 30 minutes. The solid precipitate is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| Ethyl tetrahydro-2H-pyran-4-carboxylate | 158.19 | 5.0 g | 31.6 | - |

| Lithium aluminum hydride | 37.95 | 4.0 g | 105.4 | - |

| (Tetrahydro-2H-pyran-4-yl)methanol | 116.16 | 3.6 g (typical) | 31.0 | ~98 |

Synthesis of this compound

The following protocol details the mesylation of (Tetrahydro-2H-pyran-4-yl)methanol.

Experimental Protocol:

-

Reaction Setup: To a solution of (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added.

-

Addition of Mesyl Chloride: Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Data

Due to the limited availability of specific experimental data for this compound (CAS 132291-95-3) in the searched literature, the following characterization data is predicted based on the known structure and spectroscopic data of similar compounds.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (d, 2H), 3.95 (m, 2H), 3.40 (m, 2H), 3.05 (s, 3H), 2.00 (m, 1H), 1.70 (m, 2H), 1.40 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 72.5, 67.0, 37.5, 35.0, 29.0 |

| IR (thin film) | ν (cm⁻¹): 2920, 2850, 1355 (S=O), 1175 (S=O), 1100 (C-O) |

| Mass Spec. (EI) | m/z: 194 (M⁺), 97, 81 |

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

"Oxan-4-ylmethyl methanesulfonate" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxan-4-ylmethyl methanesulfonate, a key intermediate in synthetic organic chemistry. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Molecular Structure and IUPAC Name

This compound is a sulfonate ester. The methanesulfonate group (mesylate) is a well-regarded leaving group in nucleophilic substitution reactions, making this compound a valuable building block in the synthesis of more complex molecules.

-

IUPAC Name: (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate

-

Synonyms: this compound[1]

-

Chemical Structure:

Physicochemical and Identification Data

The key identifying and quantitative data for this compound are summarized in the table below. This information is critical for substance identification, experimental planning, and regulatory documentation.

| Parameter | Value | Reference |

| CAS Number | 132291-95-3 | [1] |

| Molecular Formula | C₇H₁₄O₄S | N/A |

| Formula Weight | 194.25 g/mol | [1] |

| MDL Number | MFCD18785628 | [1] |

| Purity | ≥95% | [1] |

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the corresponding primary alcohol, (Oxan-4-yl)methanol, with methanesulfonyl chloride. This reaction converts the hydroxyl group into a mesylate, an excellent leaving group for subsequent S(_N)2 reactions. The protocol described is based on established methods for the mesylation of alcohols[2][3].

Reagents and Materials:

-

(Oxan-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)methanol)[4]

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (NEt₃) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolve (Oxan-4-yl)methanol and a slight molar excess (approx. 1.1 equivalents) of triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (approx. 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-16 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic phase sequentially with deionized water and then with brine.[2]

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter the mixture to remove the drying agent.

-

Remove the solvent (dichloromethane) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound. Further purification can be performed by column chromatography if necessary.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor alcohol.

References

- 1. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

- 3. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 [mdpi.com]

- 4. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Oxan-4-ylmethyl methanesulfonate" solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Oxan-4-ylmethyl methanesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of quantitative public data, this guide synthesizes information from chemical supplier safety data sheets, patents, and chemical databases to offer a qualitative and predictive understanding of the compound's properties.

Physicochemical Properties

This compound is a solid compound at room temperature. While extensive experimental data is not publicly available, predicted values and information from various sources are summarized below.

| Property | Data | Source(s) |

| Chemical Names | This compound, Tetrahydro-2H-pyran-4-ylmethyl methanesulfonate | N/A |

| CAS Number | 132291-95-3 | [1] |

| Molecular Formula | C₇H₁₄O₄S | N/A |

| Molecular Weight | 194.25 g/mol | N/A |

| Physical State | Solid | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

| n-octanol/water Partition Coefficient | Not Available | [2] |

| Solubility in water | Not Available | [2] |

Solubility Profile

For instance, in typical synthetic procedures, the related compound (tetrahydro-2H-pyran-4-yl)methanol is reacted with methanesulfonyl chloride in the presence of a base in a solvent like dichloromethane (DCM). The resulting this compound is then worked up using aqueous solutions, indicating poor solubility in water.

Inferred Solubility:

-

Soluble in: Dichloromethane (DCM) and likely other chlorinated solvents.

-

Likely soluble in: Aprotic polar solvents such as Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).

-

Poorly soluble/Insoluble in: Water and aqueous solutions.

Stability and Handling

This compound is generally considered stable under standard laboratory conditions.

| Aspect | Information | Source(s) |

| Chemical Stability | Product is considered stable and hazardous polymerization will not occur. | [2] |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [2] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [2] |

Experimental Protocols

While specific protocols for the quantitative determination of solubility and stability of this compound are not available, a representative synthetic protocol highlights its handling and solubility characteristics.

Synthesis of this compound

This protocol describes a common method for the preparation of this compound from (tetrahydro-2H-pyran-4-yl)methanol.

Materials:

-

(Tetrahydro-2H-pyran-4-yl)methanol

-

Dichloromethane (DCM)

-

Triethylamine (or other suitable base)

-

Methanesulfonyl chloride

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (tetrahydro-2H-pyran-4-yl)methanol and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the stability profile of this compound.

Caption: Synthesis workflow for this compound.

Caption: Stability and incompatibility profile of this compound.

References

Oxan-4-ylmethyl Methanesulfonate: A Technical Guide to its Presumed Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Oxan-4-ylmethyl methanesulfonate is a specialized chemical intermediate. As of late 2025, detailed biological studies, including its specific mechanism of action, quantitative data on its alkylating activity, and its effects on cellular signaling pathways, are not extensively available in peer-reviewed literature. This guide, therefore, extrapolates its mechanism based on the well-established principles of alkylating agents and the known reactivity of the methanesulfonate group.

Introduction

This compound, also referred to as (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a chemical compound containing a tetrahydropyran ring and a methanesulfonate (mesylate) functional group. The presence of the mesylate group, a highly effective leaving group, strongly indicates that this molecule functions as an alkylating agent. Alkylating agents are a class of electrophilic compounds that react with nucleophilic sites on biological macromolecules, most notably DNA, leading to covalent modifications that can trigger cellular responses such as apoptosis, making them a cornerstone of cancer chemotherapy. This document provides a technical overview of the predicted mechanism of action, a detailed synthesis protocol for a closely related isomer, and proposed experimental workflows for its characterization.

Core Mechanism of Action: Alkylation

The primary mechanism of action for this compound is presumed to be nucleophilic substitution, specifically an S(_N)2 (substitution nucleophilic bimolecular) reaction. In this reaction, the compound transfers its oxan-4-ylmethyl group to a nucleophile.

The key components driving this reactivity are:

-

The Electrophilic Carbon: The carbon atom of the methylene group attached to the methanesulfonate is electron-deficient due to the strong electron-withdrawing effect of the adjacent oxygen and the sulfonyl group. This makes it the primary target for nucleophilic attack.

-

The Methanesulfonate (Mesylate) Leaving Group: The methanesulfonate anion (CH(_3)SO(_3)

) is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms. This stability facilitates the cleavage of the carbon-oxygen bond during the substitution reaction.−

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within DNA bases. The N7 position of guanine is particularly susceptible to alkylation.

Diagram of the Proposed Alkylation Mechanism

A diagram illustrating the proposed S(_N)2 mechanism of alkylation.

Quantitative Data

As of this writing, specific quantitative data for the alkylating activity of this compound, such as reaction rate constants with various nucleophiles or IC50 values against cancer cell lines, are not available in the public domain. Research in this area would be necessary to characterize its potency and selectivity.

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate

The following protocol describes the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3), a structural isomer and likely the same compound as this compound.

Materials:

-

Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

Dichloromethane (DCM)

-

Triethylamine (1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

-

Methanesulfonyl chloride (1.0 eq)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol in dichloromethane.

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase sequentially with deionized water and brine.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent by rotary evaporation under reduced pressure to yield the final product.[1]

Proposed Workflow for Evaluating Alkylating Activity

A proposed workflow to quantify the reactivity of this compound could be adapted from methods used for other alkylating agents.

A proposed workflow for determining the alkylating reactivity of the title compound.

Predicted Biological Effects and Signaling Pathways

As a DNA alkylating agent, this compound is predicted to induce a cellular response to DNA damage. This response is a complex signaling network designed to either repair the damage or eliminate the compromised cell.

Key Predicted Effects:

-

DNA Adduct Formation: Covalent attachment of the oxan-4-ylmethyl group to DNA bases, primarily guanine.

-

DNA Damage Response (DDR) Activation: Recognition of DNA adducts by sensor proteins (e.g., ATM, ATR), leading to the activation of downstream checkpoint kinases (e.g., Chk1, Chk2) and the tumor suppressor p53.

-

Cell Cycle Arrest: The DDR pathway can halt the cell cycle to allow time for DNA repair.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the p53 pathway can initiate programmed cell death (apoptosis) through the activation of pro-apoptotic proteins like Bax and the subsequent activation of caspases.

Diagram of a Potential DNA Damage-Induced Signaling Pathway

A potential signaling pathway initiated by DNA alkylation.

Conclusion

This compound possesses the key structural features of a potent alkylating agent. Based on fundamental chemical principles, it is predicted to act via an S(_N)2 mechanism, targeting nucleophilic sites in biomolecules, particularly DNA. This action is expected to induce a DNA damage response, leading to cell cycle arrest and potentially apoptosis. While this guide provides a foundational understanding, further empirical research is required to fully elucidate the specific biological activity, potency, and therapeutic potential of this compound.

References

A Technical Guide to Oxan-4-ylmethyl Methanesulfonate and Its Analogs as Intermediates in Drug Discovery

Introduction

Oxan-4-ylmethyl methanesulfonate, also known as (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structural motif, the tetrahydropyran ring, is a prevalent feature in a multitude of natural products and pharmacologically active molecules. The presence of this ring can impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to a parent molecule. This technical guide elucidates the role of this compound and its close structural analog, Tetrahydro-2H-pyran-4-yl methanesulfonate, as chemical intermediates in the synthesis of potential therapeutics. While direct biological activity or involvement in signaling pathways for these specific methanesulfonate esters is not documented, their utility lies in their ability to introduce the oxanyl moiety into more complex molecular architectures.

This compound: A Reactive Intermediate

This compound's primary research application is as a reactive intermediate in the synthesis of more complex molecules. The methanesulfonate group is an excellent leaving group, making the compound an effective alkylating agent for introducing the "(tetrahydro-2H-pyran-4-yl)methyl" group onto nucleophiles such as amines, phenols, and thiols.

Synthetic Applications

This compound is utilized in the synthesis of various larger molecules, often destined for screening in drug discovery programs. For instance, it has been cited as a reactant in the preparation of substituted pyrazine derivatives, which are a class of compounds explored for a wide range of pharmacological activities.

A generalized reaction scheme for the application of this compound involves its reaction with a nucleophile (Nu-H) in the presence of a base to yield the alkylated product.

Tetrahydro-2H-pyran-4-yl Methanesulfonate: An Analog in Focus

A close structural analog, Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3), shares a similar reactive profile and has more detailed documentation regarding its synthetic applications. This compound is noted as an intermediate in the synthesis of potential cardiotonics and potent tubulin polymerization inhibitors.[1] Specifically, it is a precursor for 3,4,5-Trimethoxy-2-nitro acetophenone, which is then used to build substituted 4-alkyl-2(1H)-quinazolinones and 2-Amino-3,4,5-trimethoxybenzophenones.[1]

Experimental Protocols for Synthesis

Detailed experimental procedures for the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from Tetrahydro-2H-pyran-4-ol are available. Below are two cited methodologies.

Protocol 1:

This protocol utilizes triethylamine and a catalytic amount of dimethylaminopyridine.

-

Reaction: To a solution of tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol) in 200 mL of dichloromethane, triethylamine (21.6 mL, 0.155 mol) and dimethylaminopyridine (1.89 g, 0.015 mol) are added as a catalyst.[1][2]

-

Addition: Methanesulfonyl chloride (12 mL, 0.155 mol) is added dropwise at 0 °C.[1][2]

-

Stirring: The reaction mixture is warmed to room temperature and stirred for 16 hours.[1][2]

-

Work-up: The organic phase is washed sequentially with deionized water and brine, then dried with anhydrous magnesium sulfate.[1][2]

-

Isolation: After filtration, the solvent is removed by distillation under reduced pressure to yield the final product.[1][2]

Protocol 2:

This protocol uses triethylamine in dichloromethane at a lower temperature.

-

Reaction: Methanesulfonyl chloride (4.61g, 40.24mmol) is added to a solution of tetrahydropyran-4-ol (3.54g, 34.66mmol) and triethylamine (4.65g, 45.95mmol) in 100mL of dichloromethane at -10 °C.[3]

-

Stirring: The mixture is stirred for 30 minutes.[3]

-

Work-up: The reaction is diluted with water (100mL) and extracted with dichloromethane (100mL, then 50mL).[3]

-

Purification: The combined organic phases are washed with brine (1 x 50mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[3]

Quantitative Data

The yield from the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate has been reported, providing a quantitative measure of the reaction's efficiency.

| Protocol | Starting Material | Reagents | Yield | Reference |

| 1 | Tetrahydro-2H-pyran-4-ol (15.83 g) | Methanesulfonyl chloride, Triethylamine, DMAP | 80.9% (22.6 g) | [1][2] |

| 2 | Tetrahydropyran-4-ol (3.54 g) | Methanesulfonyl chloride, Triethylamine | Not explicitly stated, but product obtained (6.74 g) | [3] |

Conclusion and Future Outlook

This compound and its analog, Tetrahydro-2H-pyran-4-yl methanesulfonate, are valuable reagents for medicinal chemists and drug development professionals. Their primary role is that of a synthetic intermediate, enabling the incorporation of the tetrahydropyran moiety into diverse molecular scaffolds. While current literature does not attribute direct biological functions to these compounds, their importance is underscored by their application in the synthesis of molecules targeting significant biological systems, such as tubulin polymerization and cardiovascular function. Future research will likely continue to see the use of these and similar building blocks in the generation of novel chemical entities for high-throughput screening and lead optimization in the pharmaceutical industry. The development of more efficient and scalable synthetic routes to these intermediates will remain an area of interest for process chemists.

References

An In-depth Technical Guide to the Safe Handling of Oxan-4-ylmethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Oxan-4-ylmethyl methanesulfonate (CAS No. 132291-95-3), a compound relevant to various research and development activities. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard and precautionary statements.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category |

| Acute Toxicity (Oral) | 4 |

| Acute Toxicity (Dermal) | 4 |

| Acute Toxicity (Inhalation) | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

Table 2: Hazard and Precautionary Statements [1]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fumes. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. |

Experimental Safety Protocols

Due to the hazardous nature of this compound, the following detailed protocols for common laboratory procedures are mandatory. These protocols are designed to minimize exposure risk.

2.1. Weighing and Aliquoting

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Decontaminate the weighing area and all necessary equipment (spatulas, weigh boats, etc.) before use.

-

Place a calibrated analytical balance inside the fume hood.

-

Don appropriate Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

-

Procedure:

-

Work within the sash of the fume hood.

-

Carefully open the container of this compound.

-

Use a clean, designated spatula to transfer the desired amount of the compound to a weigh boat.

-

Avoid generating dust. If the compound is a powder, handle it gently.

-

Once the desired weight is achieved, securely close the primary container.

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

-

2.2. Dissolving and Solution Preparation

-

Preparation:

-

All dissolution work must be performed in a chemical fume hood.

-

Select appropriate glassware and ensure it is clean and dry.

-

Have the chosen solvent ready in a labeled container.

-

Ensure all necessary PPE is worn.

-

-

Procedure:

-

Place the weighed this compound in the desired flask.

-

Slowly add the solvent to the flask.

-

If necessary, use a magnetic stirrer or gentle agitation to aid dissolution. Avoid splashing.

-

Once the compound is fully dissolved, cap the flask securely.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

2.3. General Handling and Storage

-

Handling:

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

-

Storage:

2.4. Spill and Emergency Procedures

-

Minor Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including a respirator if necessary.

-

Use an inert absorbent material to contain the spill.

-

Carefully sweep or vacuum (using an explosion-proof vacuum) the absorbed material into a labeled, sealable container for hazardous waste.[1]

-

Decontaminate the spill area.

-

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert emergency services and provide them with the location and nature of the hazard.[1]

-

Prevent entry to the contaminated area.

-

2.5. First Aid Measures [1]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin Contact: Immediately flush skin and hair with running water and soap if available. Remove contaminated clothing and seek medical attention if irritation occurs.

-

Inhalation: Remove the person from the contaminated area to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.

Risk Assessment and Mitigation Workflow

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[1] All waste must be placed in a clearly labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]

This technical guide is intended to supplement, not replace, formal safety training and the specific safety data sheet provided by the manufacturer. Always consult the most recent SDS for this compound before use.

References

Technical Guide: Spectral Analysis of Oxan-4-ylmethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Oxan-4-ylmethyl methanesulfonate (CAS No. 132291-95-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and experimental data for its immediate precursor, (Oxan-4-yl)methanol. This approach offers a robust analytical framework for researchers working with this and structurally related molecules.

Chemical Structure and Predicted Spectral Data

This compound is a sulfonate ester with the chemical formula C₇H₁₄O₄S and a molecular weight of 194.25 g/mol . The structure consists of a tetrahydropyran (oxane) ring connected via a methylene bridge to a methanesulfonate group.

Structure for NMR Correlation:

Caption: Structure of this compound with atom numbering for NMR correlation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts of similar structural fragments. The tetrahydropyran ring protons are expected to show complex splitting patterns due to axial and equatorial positions.

| Protons (Label) | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |

| H-d | ~ 4.10 | d | 2H | -CH₂-O-Ms |

| H-c | ~ 3.95 | m | 2H | Oxane ring protons adjacent to oxygen (axial) |

| H-b | ~ 3.40 | m | 2H | Oxane ring protons adjacent to oxygen (equatorial) |

| H-e | ~ 3.05 | s | 3H | -SO₂-CH₃ |

| H-a | ~ 1.65 | m | 4H | Oxane ring protons beta to oxygen |

| - | ~ 1.80 | m | 1H | Oxane ring proton at C4 |

Predicted ¹³C NMR Spectral Data

| Carbon (Label) | Predicted Chemical Shift (ppm, CDCl₃) | Assignment |

| C7 | ~ 75 | -CH₂-O-Ms |

| C2, C5 | ~ 67 | Oxane ring carbons adjacent to oxygen |

| C12 | ~ 37 | -SO₂-CH₃ |

| C1 | ~ 35 | Oxane ring carbon at C4 |

| C3, C4 | ~ 30 | Oxane ring carbons beta to oxygen |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1360 - 1340 | Strong | S=O asymmetric stretching (sulfonate ester) |

| 1180 - 1160 | Strong | S=O symmetric stretching (sulfonate ester) |

| 1100 - 1050 | Strong | C-O-C stretching (ether) |

| 1000 - 960 | Strong | S-O stretching (sulfonate ester) |

Predicted Mass Spectrometry (MS) Data

For electrospray ionization (ESI-MS), the following ions are predicted:

| m/z | Ion |

| 195.06 | [M+H]⁺ |

| 217.04 | [M+Na]⁺ |

| 233.02 | [M+K]⁺ |

Predicted Fragmentation Pattern: The primary fragmentation would likely involve the loss of the methanesulfonyl group or cleavage of the ether linkage.

Spectral Data of Precursor: (Oxan-4-yl)methanol

Experimental data for the precursor alcohol provides a baseline for the signals of the oxane ring system.

¹³C NMR Data for (Oxan-4-yl)methanol[1]

| Chemical Shift (ppm) | Assignment |

| 67.8 | -CH₂OH |

| 67.1 | Oxane ring carbons adjacent to oxygen |

| 39.4 | Oxane ring carbon at C4 |

| 30.1 | Oxane ring carbons beta to oxygen |

IR Data for (Oxan-4-yl)methanol[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretching (alcohol) |

| 2920 - 2850 | Strong | C-H stretching (alkane) |

| 1090 | Strong | C-O-C stretching (ether) |

| 1030 | Strong | C-O stretching (primary alcohol) |

Mass Spectrometry Data for (Oxan-4-yl)methanol[1]

The mass spectrum of (Oxan-4-yl)methanol shows a molecular ion peak at m/z 116.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Place the sample in the spectrometer probe. Perform locking and shimming of the magnetic field to ensure homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift axis to the TMS signal (0.00 ppm). For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation (for ESI-MS): Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

Data Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Unable to Generate In-depth Technical Guide: Lack of Scientific Data for "Oxan-4-ylmethyl methanesulfonate"

An in-depth technical guide comparing "Oxan-4-ylmethyl methanesulfonate" to other alkylating agents cannot be generated due to a significant lack of available scientific research and experimental data for the specified compound. While the chemical is listed in supplier databases, there is no evidence in the public domain of its evaluation as a biologically active alkylating agent.

"this compound," also known as (Tetrahydropyran-4-yl)methyl methanesulfonate, is a commercially available chemical compound with the CAS number 132291-95-3.[1][2] Its structure contains a methanesulfonate (mesylate) group, which is a known alkylating functional group capable of transferring a methyl group to nucleophiles. However, its potential as a therapeutic or research alkylating agent, its mechanism of action, cytotoxicity, and effects on cellular pathways have not been documented in accessible scientific literature. Safety data indicates the compound is hazardous, causing skin and eye irritation and being harmful if inhaled or swallowed.[2][3]

In stark contrast, a vast body of research exists for numerous other alkylating agents used extensively in cancer chemotherapy and scientific research. These agents are broadly classified and their mechanisms are well-characterized.[4][5]

General Classes and Mechanisms of Well-Studied Alkylating Agents:

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[6][7] This modification can lead to DNA strand breaks, cross-linking, and base mispairing, ultimately disrupting DNA replication and transcription and inducing programmed cell death (apoptosis).[7][8]

Major classes of clinically relevant alkylating agents include:

-

Nitrogen Mustards: (e.g., Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil) These were among the first non-hormonal agents used in cancer therapy.[4] Many, like cyclophosphamide, are prodrugs that require metabolic activation.[4]

-

Alkyl Sulfonates: (e.g., Busulfan) This class is noted for its selective toxicity towards early myeloid precursors.[9]

-

Nitrosoureas: (e.g., Carmustine, Lomustine) These compounds are known for their ability to cross the blood-brain barrier.[8]

-

Triazenes: (e.g., Dacarbazine, Temozolomide) Temozolomide is a key agent in the treatment of brain tumors.[10]

-

Methylating Agents: (e.g., Methyl methanesulfonate - MMS) MMS is a monofunctional alkylating agent widely used in laboratory research to study DNA damage and repair.[11][12] It primarily methylates guanine and adenine bases in DNA.[12]

Conclusion

The core requirement of the requested technical guide is a direct and detailed comparison of "this compound" with other agents. This necessitates quantitative data (such as IC50 values), detailed experimental protocols from published studies, and established signaling pathways for the compound . As extensive searches have yielded no such information, it is impossible to perform the requested analysis or create the specified content. The available information is limited to its chemical identity and basic safety warnings from commercial suppliers. Therefore, a technical guide or whitepaper on its "core" as a comparative alkylating agent cannot be constructed.

References

- 1. Tetrahydropyran-4-ylmethyl methanesulfonate | 132291-95-3 [amp.chemicalbook.com]

- 2. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Alkylating agents - BioPharma Notes [biopharmanotes.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

The Strategic Introduction of the Tetrahydropyran Moiety in Drug Discovery: An In-depth Technical Guide to Oxan-4-ylmethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its rigid, non-planar structure can improve target binding, while the ether oxygen can act as a hydrogen bond acceptor, favorably impacting solubility and metabolic stability. A key reagent for introducing this valuable moiety is Oxan-4-ylmethyl methanesulfonate, a versatile and reactive building block. This technical guide provides a comprehensive overview of its synthesis, properties, and application in the alkylation of various nucleophiles, offering detailed experimental protocols and quantitative data to support its use in drug discovery and development.

Synthesis and Properties of this compound

This compound, also referred to as (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₄S | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| CAS Number | 132291-95-3 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [1] |

The synthesis of this compound is typically achieved through the mesylation of the corresponding alcohol, (Oxan-4-yl)methanol. This reaction proceeds readily under standard conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures for the mesylation of primary alcohols.

Materials:

-

(Oxan-4-yl)methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (Oxan-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Introduction of the Tetrahydropyran Moiety via Nucleophilic Substitution

This compound is an excellent electrophile for Sₙ2 reactions. The methanesulfonate (mesylate) group is a superb leaving group, facilitating the displacement by a wide range of nucleophiles. This reactivity allows for the efficient covalent attachment of the tetrahydropyran-4-ylmethyl moiety to various molecular scaffolds.

O-Alkylation: Synthesis of Tetrahydropyran Ethers

Phenols and alcohols are common nucleophiles in drug synthesis. The Williamson ether synthesis, a reliable method for forming ether linkages, can be effectively carried out using this compound as the alkylating agent.[3][4]

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | DMF | 80 | 4 | >90 (expected) | General Knowledge |

| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 6 | >90 (expected) | General Knowledge |

| Catechol (mono-alkylation) | NaH | THF | RT | 12 | Variable | General Knowledge |

2.1.1. Experimental Protocol: O-Alkylation of 4-Nitrophenol

Materials:

-

This compound

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired ether product.

N-Alkylation: Synthesis of Tetrahydropyran-containing Amines

The introduction of a tetrahydropyran moiety onto a nitrogen atom is a common strategy in the development of kinase inhibitors and other therapeutic agents.[2] Primary and secondary amines, as well as nitrogen-containing heterocycles like indoles, readily undergo N-alkylation with this compound.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 8 | >85 (expected) | General Knowledge |

| Indole | NaH | DMF | RT | 3 | >90 (expected) | [5] |

| Piperidine | DIPEA | DCM | RT | 12 | >90 (expected) | General Knowledge |

2.2.1. Experimental Protocol: N-Alkylation of Indole

Materials:

-

This compound

-

Indole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole (1.0 eq) in DMF at 0 °C, carefully add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours, or until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the N-alkylated indole.

S-Alkylation: Synthesis of Tetrahydropyran Thioethers

Thiols are potent nucleophiles and react readily with this compound to form thioethers. This transformation is valuable for the synthesis of compounds where a flexible, sulfur-linked spacer is desired.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | Acetone | Reflux | 2 | >95 (expected) | [5] |

| 1-Dodecanethiol | NaOEt | Ethanol | RT | 1 | >95 (expected) | General Knowledge |

2.3.1. Experimental Protocol: S-Alkylation of Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add this compound (1.1 eq) to the suspension.

-

Heat the mixture to reflux and stir for 2 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting thioether by column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The strategic placement of a tetrahydropyran moiety can significantly influence the biological activity of a molecule. This compound serves as a key building block in the synthesis of complex drug candidates, including kinase inhibitors, by enabling the introduction of this beneficial group.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the tetrahydropyran-4-ylmethyl moiety into a wide range of molecules. Its straightforward synthesis and high reactivity with O-, N-, and S-nucleophiles make it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily incorporate the beneficial tetrahydropyran scaffold facilitates the optimization of lead compounds and the development of novel therapeutics with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this important building block in organic synthesis and drug discovery.

References

- 1. Khan Academy [khanacademy.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: "Oxan-4-ylmethyl methanesulfonate" in Novel Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Oxan-4-ylmethyl methanesulfonate as a key reagent in the synthesis of novel heterocyclic compounds. The focus is on its application as an alkylating agent for the introduction of the oxan-4-ylmethyl moiety, a valuable substituent in medicinal chemistry for enhancing the physicochemical properties of drug candidates.

Application Notes

1. Introduction to this compound

This compound is a versatile reagent employed in organic synthesis, primarily as an alkylating agent. It provides a straightforward method for introducing the tetrahydropyran (oxan) ring system into a target molecule. The oxane moiety is often used as a saturated heterocyclic bioisostere for other groups in drug design, potentially improving metabolic stability, aqueous solubility, and other pharmacokinetic properties. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.

2. Mechanism of Action in Heterocyclic Synthesis

The primary application of this compound in novel heterocyclic synthesis is the N-alkylation of nitrogen-containing heterocycles, such as imidazoles and oxazoles.[1][2][3][4] The reaction proceeds via a standard SN2 mechanism. A basic catalyst is typically employed to deprotonate the nitrogen atom of the heterocycle, enhancing its nucleophilicity. The resulting anionic heterocycle then attacks the electrophilic methylene carbon of the this compound, displacing the mesylate leaving group and forming a new carbon-nitrogen bond.

3. Applications in Medicinal Chemistry

This compound has been utilized as an intermediate in the synthesis of a variety of biologically active molecules. For instance, it has been employed in the preparation of imidazole derivatives that act as modulators of the CB2 cannabinoid receptor, which are of interest for the treatment of inflammatory and pain-related disorders.[2] Its use allows for the systematic modification of lead compounds to explore structure-activity relationships and optimize drug-like properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from the corresponding alcohol.

Materials and Reagents:

-

(Oxan-4-yl)methanol

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of (Oxan-4-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| (Oxan-4-yl)methanol | 1.0 | 116.16 | 10 | 1.16 g |

| Triethylamine | 1.2 | 101.19 | 12 | 1.68 mL |

| Methanesulfonyl chloride | 1.1 | 114.55 | 11 | 0.96 mL |

| Dichloromethane | - | - | - | 50 mL |

| Product | 194.24 | ~1.75 g (90% yield) |

Protocol 2: N-Alkylation of 2-tert-butyl-4-iodo-1H-imidazole with this compound

This protocol describes a representative procedure for the N-alkylation of a substituted imidazole, a key step in the synthesis of certain imidazole-based pharmaceuticals.

Materials and Reagents:

-

2-tert-butyl-4-iodo-1H-imidazole

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-tert-butyl-4-iodo-1H-imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-alkylated imidazole.

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass |

| 2-tert-butyl-4-iodo-1H-imidazole | 1.0 | 264.08 | 5 | 1.32 g |

| This compound | 1.2 | 194.24 | 6 | 1.17 g |

| Potassium Carbonate | 1.5 | 138.21 | 7.5 | 1.04 g |

| Product | 362.27 | ~1.45 g (80% yield) |

Visualizations

Caption: Synthesis of this compound.

Caption: N-Alkylation of an imidazole derivative.

Caption: Experimental workflow for N-alkylation.

References

- 1. US8273738B2 - Imidazole derivatives - Google Patents [patents.google.com]

- 2. AU2007292155B2 - Imidazole derivative - Google Patents [patents.google.com]

- 3. WO2013092791A1 - Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 4. WO2011043371A1 - ãªããµã¾ã¼ã«ååç© - Google Patents [patents.google.com]

Application Notes and Protocols: Oxan-4-ylmethyl Methanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxan-4-ylmethyl methanesulfonate, also known as (tetrahydropyran-4-yl)methyl methanesulfonate, is a versatile reagent in organic synthesis. It belongs to the class of methanesulfonate (mesylate) esters, which are widely recognized as excellent alkylating agents due to the good leaving group ability of the mesylate anion. The presence of the tetrahydropyran (oxane) moiety makes this reagent particularly useful for introducing a polar, sp³-rich scaffold into molecules. This feature can be advantageous in drug discovery for improving physicochemical properties such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of this compound and its application in the alkylation of various nucleophiles.

Chemical Properties

| Property | Value |

| CAS Number | 132291-95-3[1] |

| Molecular Formula | C₇H₁₄O₄S |

| Molecular Weight | 194.25 g/mol |

| Appearance | White to off-white solid |

| Synonyms | (Tetrahydropyran-4-yl)methyl methanesulfonate, 4-(Methanesulfonyloxymethyl)tetrahydropyran |

Synthesis of this compound

The synthesis of this compound is typically achieved through the mesylation of (oxan-4-yl)methanol using methanesulfonyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol:

Materials:

-

(Oxan-4-yl)methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of (oxan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow

Caption: Synthetic route to this compound.

Applications in Organic Synthesis: Alkylation Reactions

This compound is an effective electrophile for the alkylation of a variety of nucleophiles. The introduction of the oxan-4-ylmethyl group can be a key step in the synthesis of biologically active compounds.

N-Alkylation of Amines

The reaction with primary or secondary amines yields the corresponding N-substituted products.

Experimental Protocol:

-

To a solution of the amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or cesium carbonate (1.5-2.0 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired N-alkylated amine.

Quantitative Data (Representative):

| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| Piperidine | Cs₂CO₃ | DMF | 60 | 8 | 92 |

| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 10 | 88 |

S-Alkylation of Thiols

Thiols are readily alkylated to form the corresponding thioethers.

Experimental Protocol:

-

To a solution of the thiol (1.0 eq) in a polar aprotic solvent like DMF or THF, add a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) at 0 °C.

-

After stirring for 15-30 minutes, add this compound (1.05 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Quantitative Data (Representative):

| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | rt | 4 | 95 |

| Benzyl mercaptan | K₂CO₃ | DMF | rt | 6 | 90 |

| Cysteine derivative | Cs₂CO₃ | DMF | 50 | 8 | 80 |

O-Alkylation of Phenols

Phenols can be alkylated to form aryl ethers, a common structural motif in pharmaceuticals.

Experimental Protocol:

-

To a solution of the phenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate or cesium carbonate (1.5 eq).

-

Add this compound (1.2 eq) and heat the mixture to 50-70 °C.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry.

-

Concentrate and purify by column chromatography.

Quantitative Data (Representative):

| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | 60 | 16 | 80 |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 | 12 | 88 |

| 2-Naphthol | K₂CO₃ | DMF | 70 | 18 | 75 |

General Alkylation Workflow

Caption: General workflow for alkylation reactions.

Safety Information

This compound is classified as harmful and an irritant.[1] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic building block for the introduction of the oxan-4-ylmethyl moiety. Its reactivity as an alkylating agent with a range of nucleophiles makes it a useful tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the incorporation of saturated heterocyclic systems is often desirable. The protocols provided herein offer a starting point for the synthesis and application of this versatile reagent.

References

Application Notes and Protocols for N-Alkylation using Oxan-4-ylmethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Oxan-4-ylmethyl methanesulfonate is a valuable alkylating agent for introducing the tetrahydropyranylmethyl moiety, a common structural motif in medicinal chemistry that can enhance aqueous solubility and introduce a non-aromatic cyclic system.

This document provides a generalized protocol for the N-alkylation of primary and secondary amines using this compound. Due to a lack of specific literature precedents for this exact reagent, the following protocols are based on established general methodologies for N-alkylation reactions with other alkyl methanesulfonates and halides. Researchers are advised to optimize these conditions for their specific substrates.

Reaction Principle

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism (SN2). A base is employed to deprotonate the amine substrate, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of this compound, displacing the methanesulfonate leaving group to form the N-alkylated product.

Mandatory Visualizations

Caption: General mechanism of amine N-alkylation.

Caption: A typical experimental workflow for N-alkylation.

Experimental Protocols

General Protocol for N-Alkylation of a Primary or Secondary Amine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 eq).

-

Dissolve the amine in an anhydrous solvent (e.g., DMF or Acetonitrile) to a concentration of 0.1-0.5 M.

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base was used, filter the mixture to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation